Cox-2-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18N4O2S |

|---|---|

Molecular Weight |

354.4 g/mol |

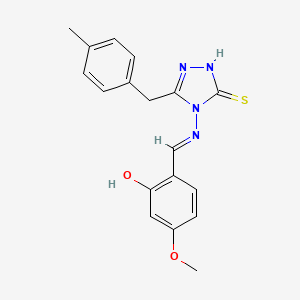

IUPAC Name |

4-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-3-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H18N4O2S/c1-12-3-5-13(6-4-12)9-17-20-21-18(25)22(17)19-11-14-7-8-15(24-2)10-16(14)23/h3-8,10-11,23H,9H2,1-2H3,(H,21,25)/b19-11+ |

InChI Key |

BEVVFCDOESEQJE-YBFXNURJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)O |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Cox-2-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cox-2-IN-19, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is curated for researchers and professionals in the field of drug discovery and development, with a focus on delivering precise, actionable data and methodologies.

Introduction to this compound

This compound, also identified as Compound 24 in the primary literature, is a novel Schiff base derivative of 4-aminotriazole.[1] It has demonstrated significant potential as a selective inhibitor of COX-2, an enzyme isoform implicated in inflammation and pain.[1] The selective inhibition of COX-2 over its constitutive counterpart, COX-1, is a critical attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Quantitative Biological Data

The inhibitory activity of this compound against both COX-1 and COX-2 enzymes was determined through in vitro assays. The results, including the IC50 values and the selectivity index, are summarized in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) * |

| This compound (Compound 24) | 117.8 ± 2.59 | 1.76 ± 0.05 | 66.93 |

*Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI value indicates greater selectivity for COX-2.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in the formation of a Schiff base. The general synthetic workflow is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The synthesis of this compound (Compound 24) involves the initial synthesis of salicylic acid and acyl acid hydrazides, followed by the formation of 1,3,4-oxadiazole, 1,2,4-triazole, and finally the Schiff base.[1]

Step 1: Synthesis of Acyl Acid Hydrazides (12-14)

-

A mixture of the respective acid (salicylic acid or other acyl acids) and a catalytic amount of concentrated sulfuric acid in methanol is refluxed for 6-8 hours.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

The excess solvent is evaporated under reduced pressure.

-

The resulting ester is then refluxed with hydrazine hydrate in ethanol for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated solid hydrazide is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of Schiff base derivatives (19-24)

-

Equimolar amounts of the appropriate hydrazide (from Step 1) and a substituted aldehyde are dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 5-7 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base.

Biological Evaluation

In Vitro COX Inhibition Assay

The ability of this compound to inhibit COX-1 and COX-2 was evaluated using a colorimetric COX inhibitor screening assay.

Caption: Workflow for in vitro COX inhibition assay.

-

The assay is performed using a colorimetric COX (ovine) inhibitor screening kit (e.g., Cayman Chemical, Item No. 760111).

-

In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of this compound (dissolved in DMSO) at various concentrations to the inhibitor wells. Add 10 µL of DMSO to the 100% initial activity wells.

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.

-

Read the absorbance at 590 nm using a plate reader.

-

The percent inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% initial activity wells. The IC50 value is determined from the concentration-response curve.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory effect of this compound was assessed using the carrageenan-induced paw edema model in mice.

Caption: Workflow for carrageenan-induced paw edema assay.

-

Albino mice of either sex (25-30 g) are used for the study.[2]

-

The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

-

The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

The test compounds are administered orally or intraperitoneally.

-

After 30 minutes, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: COX-2 Signaling Pathway

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Selective inhibitors like this compound block this pathway, thereby reducing inflammation.

Caption: COX-2 signaling pathway and inhibition.

Conclusion

This compound is a promising selective COX-2 inhibitor with potent in vitro activity and demonstrated in vivo anti-inflammatory effects. The synthetic route is accessible, and the biological evaluation methods are well-established. This guide provides the foundational technical information for researchers interested in the further development and characterization of this compound and related compounds. Further studies are warranted to explore its pharmacokinetic profile, long-term safety, and potential therapeutic applications.

References

In-Depth Technical Guide to Cox-2-IN-19: A Potent and Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-19. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Compound Identity and Chemical Structure

This compound, also referred to as compound 24 in its primary literature, is a potent inhibitor of the COX-2 enzyme.[1] Its chemical identity is defined by the following characteristics:

-

IUPAC Name: 2,4-dihydro-4-[[(2-hydroxy-4-methoxyphenyl)methylene]amino]-5-[(4-methylphenyl)methyl]-3H-1,2,4-triazole-3-thione

-

CAS Number: 2497530-12-6

-

Molecular Formula: C₁₈H₁₈N₄O₂S

-

Molar Mass: 354.43 g/mol

-

SMILES String: S=C1NN=C(CC2=CC=C(C)C=C2)N1/N=C/C3=CC=C(OC)C=C3O

Chemical Structure:

Quantitative Biological Data

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified, demonstrating its selectivity for the COX-2 isoform.

| Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| COX-2 | 1.76 ± 0.05 | 66.9 | [1] |

| COX-1 | 117.8 ± 2.59 | [1] |

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, adapted from the primary literature.[1][2]

Synthesis of this compound (Compound 24)

The synthesis of this compound involves a multi-step process culminating in the formation of the 1,2,4-triazole-3-thione scaffold and subsequent condensation to yield the final product.

Step 1: Synthesis of 4-amino-5-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

A general method for the synthesis of similar 4-amino-1,2,4-triazole-3-thiol precursors involves the cyclization of a potassium dithiocarbazinate with hydrazine hydrate.[3] The specific protocol for the 5-(4-methylbenzyl) derivative is as follows:

-

Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, add 4-methylphenylacetic acid hydrazide and carbon disulfide. Stir the mixture for an extended period (e.g., 16 hours). The resulting potassium dithiocarbazinate salt is precipitated with anhydrous ether, filtered, and washed.

-

Cyclization: The potassium dithiocarbazinate is refluxed with hydrazine hydrate in water for several hours (e.g., 3-4 hours). After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound (Schiff Base Formation)

-

A mixture of 4-amino-5-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 2-hydroxy-4-methoxybenzaldehyde is prepared in a suitable solvent such as ethanol.

-

A catalytic amount of a suitable acid, such as glacial acetic acid, is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and recrystallized from an appropriate solvent to yield pure this compound.

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of this compound is determined using an enzyme immunoassay (EIA) kit.[4]

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme

-

Arachidonic acid (substrate)

-

Stannous chloride (for reduction of PGH₂)

-

Enzyme immunoassay (EIA) reagents for prostaglandin detection (e.g., PGF₂α)

-

Test compound (this compound) dissolved in DMSO

-

Reference standards (e.g., Indomethacin, Diclofenac)

-

-

Procedure:

-

In a reaction tube, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound (this compound) at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

Reduce the product PGH₂ to a more stable prostaglandin (e.g., PGF₂α) by adding stannous chloride.

-

Quantify the amount of the resulting prostaglandin using an enzyme immunoassay according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory effect of this compound is assessed in an animal model of acute inflammation.[5][6]

-

Animals: Albino mice or rats of either sex are used.

-

Procedure:

-

Divide the animals into groups: a negative control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups (receiving different doses of this compound).

-

Administer the test compound or control vehicle (e.g., intraperitoneally or orally) to the respective groups.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the negative control group.

-

Signaling Pathway and Experimental Workflow Diagrams

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates a simplified signaling pathway leading to the production of pro-inflammatory prostaglandins, which is the target of this compound.

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

The logical flow of the in vitro assay to determine the inhibitory potential of this compound is depicted below.

Caption: Workflow for the in vitro COX-2 inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nepjol.info [nepjol.info]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Target: A Technical Guide to the Biological Landscape of COX-2 Inhibition

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Cox-2-IN-19." Therefore, this technical guide will provide an in-depth overview of the biological targets and pathways associated with the broader class of Cyclooxygenase-2 (COX-2) inhibitors, which would be the expected framework for evaluating a novel compound like "this compound." The data and experimental protocols presented herein are representative of well-characterized COX-2 inhibitors and should be considered illustrative.

Executive Summary

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, making it a key target for therapeutic intervention in a variety of diseases, including inflammatory disorders, pain, and cancer.[1][2] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][3] This guide delves into the primary biological target of these inhibitors, the intricate signaling pathways they modulate, and the experimental methodologies used to characterize their activity.

Primary Biological Target: Cyclooxygenase-2 (COX-2)

The principal biological target of COX-2 inhibitors is the enzyme cyclooxygenase-2.[1][4] COX-2 is an inducible enzyme, meaning its expression is significantly upregulated in response to pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[5][6][7] In contrast, COX-1 is constitutively expressed in most tissues and is involved in physiological functions like maintaining the integrity of the stomach lining and regulating platelet aggregation.[2]

The catalytic function of COX-2 is to convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for the synthesis of various prostaglandins and thromboxanes.[8][9] These lipid mediators are pivotal in signaling pain, inflammation, and fever.[2] Structurally, the active site of COX-2 contains a side pocket that is not present in COX-1, which allows for the design of selective inhibitors that can bind with high affinity to COX-2 while sparing COX-1.[10]

Quantitative Analysis of Target Engagement

The potency and selectivity of a COX-2 inhibitor are typically quantified using in vitro enzyme assays. The following table illustrates the type of quantitative data that would be generated for a compound like "this compound."

| Parameter | Description | Illustrative Value (e.g., for Celecoxib) |

| COX-2 IC50 | The half-maximal inhibitory concentration against the COX-2 enzyme. | 0.04 µM |

| COX-1 IC50 | The half-maximal inhibitory concentration against the COX-1 enzyme. | 15 µM |

| Selectivity Index | The ratio of COX-1 IC50 to COX-2 IC50, indicating the preference for COX-2 inhibition. | 375 |

| Ki (COX-2) | The inhibition constant, representing the binding affinity for the COX-2 enzyme. | 0.005 µM |

Note: These values are for illustrative purposes and are based on known COX-2 inhibitors. Actual values for a novel compound would need to be determined experimentally.

Modulated Signaling Pathways

Inhibition of COX-2 disrupts the production of prostaglandins, thereby impacting a cascade of downstream signaling pathways involved in inflammation, cell proliferation, angiogenesis, and apoptosis.

The Prostaglandin Synthesis Pathway

The most direct pathway affected by COX-2 inhibition is the prostaglandin synthesis pathway. By blocking the conversion of arachidonic acid to PGH2, COX-2 inhibitors prevent the formation of key pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[11]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by a COX-2 Inhibitor.

NF-κB Signaling Pathway

The expression of the COX-2 gene itself is heavily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] Pro-inflammatory cytokines like IL-1β and TNF-α activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the translocation of the active NF-κB dimer (p50/p65) to the nucleus, where it binds to the promoter of the COX-2 gene and initiates its transcription.[12] While COX-2 inhibitors act downstream of NF-κB, the interplay is significant as PGE2 produced by COX-2 can in turn further activate NF-κB, creating a positive feedback loop that perpetuates inflammation.

Caption: Regulation of COX-2 Expression by the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, are also implicated in the regulation of COX-2 expression and the inflammatory response.[13] Certain coronaviruses, for instance, have been shown to induce COX-2 expression via the p38 MAPK pathway.[13] Inhibition of p38 MAPK can, in turn, reduce COX-2 levels.

Experimental Protocols

Characterizing the biological activity of a novel COX-2 inhibitor like "this compound" would involve a series of in vitro and in vivo experiments.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values and selectivity of the test compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate.

-

Assay Principle: The assay measures the enzymatic conversion of a chromogenic substrate by the peroxidase activity of the COX enzymes.

-

Procedure: a. The test compound is serially diluted and pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate. b. Arachidonic acid is added to initiate the reaction. c. The reaction is stopped, and the absorbance is read using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Cellular Assay for PGE2 Production

Objective: To assess the ability of the test compound to inhibit PGE2 production in a cellular context.

Methodology:

-

Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages or A549 human lung carcinoma cells, is used.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.

-

Treatment: Cells are treated with varying concentrations of the test compound.

-

PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 for the inhibition of PGE2 production is calculated.

Western Blot Analysis for COX-2 Expression

Objective: To determine the effect of the test compound on the protein expression levels of COX-2.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated as described in the cellular PGE2 assay.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for COX-2. A secondary antibody conjugated to an enzyme is then used for detection.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the COX-2 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the preclinical characterization of a novel COX-2 inhibitor.

Caption: Preclinical Characterization Workflow for a Novel COX-2 Inhibitor.

Conclusion

While specific data for "this compound" remains elusive, the established framework for understanding COX-2 inhibitors provides a clear roadmap for its potential mechanism of action and biological effects. Any novel compound in this class would be expected to primarily target the COX-2 enzyme, leading to the suppression of prostaglandin synthesis and the modulation of downstream inflammatory and proliferative signaling pathways. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to elucidate the precise biological activity, potency, and selectivity of such a compound, ultimately determining its therapeutic potential.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Therapeutic targets of COX-2: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cyclooxygenase-2 Signaling in Vocal Fold Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. COX2 inhibition in the treatment of COVID-19: Review of literature to propose repositioning of celecoxib for randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Cox-2-IN-19: A Review of Publicly Available Information

Despite a comprehensive search of scientific literature and public databases, no specific early research findings, quantitative data, or detailed experimental protocols are available for a compound designated as "Cox-2-IN-19." This suggests that "this compound" may be a very recent discovery, an internal designation for a compound not yet disclosed in public forums, or a potential misnomer.

The field of cyclooxygenase-2 (COX-2) inhibition remains an active area of research due to the therapeutic potential of selective COX-2 inhibitors in managing inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The development of new chemical entities that selectively target COX-2 is a continuous effort in medicinal chemistry.[3][4]

General Landscape of COX-2 Inhibitor Research

Research in the area of COX-2 inhibitors generally focuses on several key aspects:

-

Synthesis and Structure-Activity Relationship (SAR) Studies: The design and synthesis of novel chemical scaffolds to achieve high selectivity and potency for the COX-2 enzyme.[1][5] These studies are crucial for identifying lead compounds with desirable pharmacological properties.

-

In Vitro Biological Evaluation: Initial screening of compounds for their ability to inhibit COX-1 and COX-2 enzymes to determine their potency (IC50 values) and selectivity.[4]

-

Mechanism of Action Studies: Elucidating the molecular interactions between the inhibitor and the COX-2 active site, often through techniques like molecular docking.[4] This helps in understanding the basis of selectivity and in designing more potent inhibitors.

-

Preclinical In Vivo Studies: Evaluation of the anti-inflammatory, analgesic, and antipyretic efficacy of lead compounds in animal models.[6] These studies also assess the pharmacokinetic and safety profiles of the compounds.

-

Clinical Trials: For promising candidates, progression into human clinical trials to evaluate their safety and efficacy for specific indications.[7]

The intense research in this field has led to the development of several successful drugs, but also to the withdrawal of others due to cardiovascular side effects, highlighting the importance of thorough preclinical and clinical evaluation.[7][8] The role of COX-2 in various pathological conditions, including cancer and neurodegenerative diseases, continues to be an area of active investigation, suggesting potential new applications for selective inhibitors.[7][8]

Given the lack of specific information on "this compound," researchers and drug development professionals interested in this particular compound are encouraged to monitor scientific publications and patent literature for its potential disclosure. Without publicly available data, a detailed technical guide as requested cannot be constructed at this time.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Selectivity of Cyclooxygenase-2 (COX-2) Inhibitors

Disclaimer: Information regarding a specific compound designated "Cox-2-IN-19" is not available in the public domain. This guide provides a comprehensive overview of the principles and methodologies used to determine the selectivity of inhibitors for COX-2 over COX-1, using publicly available data for well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for COX-2 Selectivity

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2]

-

COX-2 , in contrast, is typically undetectable in most tissues under normal physiological conditions. Its expression is induced by inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation and pain.[2]

The therapeutic anti-inflammatory effects of traditional NSAIDs are primarily due to the inhibition of COX-2. However, their common side effects, such as gastrointestinal bleeding and ulcers, are a consequence of the simultaneous inhibition of the protective COX-1 isoform.[3] This understanding led to the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3]

Quantitative Assessment of COX-2 Selectivity

The selectivity of a compound for COX-2 over COX-1 is quantified by comparing its inhibitory potency against each isozyme. The most common metric for this is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

The Selectivity Index (SI) is calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.

Data Presentation: Comparative Selectivity of Common NSAIDs

The following table summarizes the in vitro IC50 values and selectivity indices for several well-known NSAIDs, providing a comparative landscape of COX-2 selectivity. It is important to note that these values can vary depending on the specific assay conditions.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.05 | 300 |

| Etoricoxib | 1.1 | 0.01 | 110 |

| Rofecoxib | >100 | 0.018 | >5555 |

| Valdecoxib | 5 | 0.05 | 100 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Naproxen | 0.1 | 0.2 | 0.5 |

| Indomethacin | 0.009 | 0.31 | 0.029 |

Note: The IC50 values presented are compiled from various sources and should be considered as representative examples. Actual values may differ based on the specific experimental setup.

Experimental Protocols for Determining COX Selectivity

A variety of in vitro assays are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. The human whole blood assay is a widely used method as it provides a more physiologically relevant environment.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity in human whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, during blood clotting. This process is primarily driven by platelet COX-1.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes (for COX-2 assay) and tubes without anticoagulant (for COX-1 assay).

-

Test compound dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

-

Centrifuge.

-

Incubator.

Procedure:

For COX-1 Inhibition:

-

Aliquots of fresh whole blood (without anticoagulant) are pre-incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 15 minutes).

-

The blood is then allowed to clot at 37°C for 1 hour.

-

The samples are centrifuged to separate the serum.

-

The serum is collected and stored at -80°C until analysis.

-

The concentration of TxB2 in the serum is quantified using a specific EIA kit.

For COX-2 Inhibition:

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 15 minutes).

-

LPS is added to the blood samples to a final concentration of 10 µg/mL to induce COX-2 expression.

-

The samples are incubated at 37°C for 24 hours.

-

The blood is centrifuged to separate the plasma.

-

The plasma is collected and stored at -80°C until analysis.

-

The concentration of PGE2 in the plasma is quantified using a specific EIA kit.

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The selectivity index is then calculated from the IC50 values.

Visualization of Pathways and Workflows

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the metabolic pathway of arachidonic acid by COX-1 and COX-2 and the site of action for selective COX-2 inhibitors.

Caption: Arachidonic acid metabolism by COX-1 and COX-2 enzymes.

Experimental Workflow for Determining COX Selectivity

The diagram below outlines the key steps in a typical in vitro experimental workflow to determine the selectivity of a test compound for COX-2 over COX-1.

Caption: Workflow for determining COX-1/COX-2 selectivity.

References

In-depth Technical Guide: Cyclooxygenase-2 (COX-2) Inhibitors and Their Therapeutic Potential

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4] This selective inhibition allows for targeted anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][5] This guide explores the mechanism of action, therapeutic applications, and key experimental considerations for the development of COX-2 inhibitors, providing a foundational understanding for researchers in the field.

Mechanism of Action

The primary mechanism of action of COX-2 inhibitors involves the blockade of the cyclooxygenase-2 enzyme, which is a critical component in the inflammatory cascade.

The COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and pathogens, trigger the induction of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxane.[6] These prostaglandins mediate key aspects of the inflammatory response, including vasodilation, increased vascular permeability, pain sensitization, and fever. By selectively inhibiting COX-2, these drugs effectively reduce the production of these inflammatory mediators.

Below is a diagram illustrating the central role of COX-2 in the inflammatory pathway.

Caption: The COX-2 signaling pathway in inflammation.

Potential Therapeutic Applications

The selective nature of COX-2 inhibitors has led to their investigation and use in a variety of therapeutic areas.

Inflammatory Disorders

COX-2 inhibitors are widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[4][7] Their efficacy is comparable to traditional NSAIDs, but with a more favorable gastrointestinal safety profile.[4]

Pain Management

These agents are effective in treating various types of acute pain, including postoperative pain, dental pain, and dysmenorrhea.[1][7]

Cancer

Overexpression of COX-2 has been implicated in the pathogenesis of several types of cancer, including colorectal cancer.[1] Some COX-2 inhibitors, such as celecoxib, have been approved as an adjunct therapy for familial adenomatous polyposis to reduce the number of adenomatous colorectal polyps.[1][2] Preclinical studies suggest that COX inhibitors can suppress tumor cell proliferation, survival, invasion, and metastasis.[8]

Neuropsychiatric and Neurodegenerative Disorders

Emerging research suggests a role for neuroinflammation in various central nervous system disorders. COX-2 inhibitors have shown potential in preclinical models of major depressive disorder, schizophrenia, and neurodegenerative diseases like Parkinson's, though further clinical validation is required.[1][9]

Infectious Diseases

The host inflammatory response is a key driver of pathology in many infectious diseases. For instance, in the context of viral infections like COVID-19, COX-2 is induced and contributes to the inflammatory cascade.[10][11] Selective COX-2 inhibition has been proposed as a potential strategy to mitigate the hyper-inflammatory response and tissue damage associated with severe viral infections.[12] While SARS-CoV-2 infection induces COX-2 expression, studies have shown that inhibiting COX-2 does not appear to affect viral entry or replication.[13]

Experimental Protocols

The discovery and development of novel COX-2 inhibitors involve a series of well-defined experimental procedures to assess their potency, selectivity, and efficacy.

In Vitro COX-1/COX-2 Inhibition Assay

A crucial step in the evaluation of a potential COX-2 inhibitor is to determine its inhibitory activity and selectivity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes and to calculate the selectivity index (SI).

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the presence of heme.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

The reaction is then terminated, and the peroxidase activity is measured.

-

-

Data Analysis: The IC50 values are calculated from the concentration-response curves. The selectivity index is determined by the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Below is a workflow diagram for a typical in vitro COX-2 inhibition assay.

Caption: Workflow for an in vitro COX-2 inhibition assay.

In Vivo Anti-Inflammatory Activity Assessment

Animal models are essential for evaluating the in vivo efficacy of COX-2 inhibitors. The carrageenan-induced paw edema model is a widely used acute inflammation model.

Objective: To assess the anti-inflammatory effect of a test compound in a rat or mouse model of acute inflammation.

Methodology:

-

Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

-

Procedure:

-

Animals are fasted overnight.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Quantitative Data Summary

The following table summarizes key in vitro inhibitory data for some known COX-2 inhibitors.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | >100 | 0.30 | >303 | [14] |

| Compound 4e | Not Reported | 2.35 ± 0.04 | Not Reported | [15] |

| Compound 9 | Not Reported | 0.26 | 192.3 | [16] |

| Compound 10 | >100 | 0.9 | >111 | [5] |

| Lumiracoxib | Not Reported | Not Reported | ~500 | [5] |

Conclusion

Selective COX-2 inhibitors represent a significant advancement in anti-inflammatory therapy, offering a targeted approach with an improved safety profile over traditional NSAIDs. The ongoing research into their diverse therapeutic applications, from inflammatory conditions to cancer and neurodegenerative diseases, highlights their continued importance in drug discovery and development. A thorough understanding of their mechanism of action and the application of robust experimental protocols are fundamental for the successful identification and validation of new and improved COX-2 inhibitors.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 4. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. COX2 inhibition in the treatment of COVID-19: Review of literature to propose repositioning of celecoxib for randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Scientific Rationale for a Bottom-Up Approach to Target the Host Response in Order to Try and Reduce the Numbers Presenting With Adult Respiratory Distress Syndrome Associated With COVID-19. Is There a Role for Statins and COX-2 Inhibitors in the Prevention and Early Treatment of the Disease? [frontiersin.org]

- 12. Selective COX-2 Inhibitors --- A Valuable Tool for COVID-19 Management , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepg.com]

- 13. Cyclooxgenase-2 is induced by SARS-CoV-2 infection but does not affect viral entry or replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective COX-2 Inhibitor, Celecoxib, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancer cells and plays a significant role in inflammation and tumorigenesis.[1][2] Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that specifically target COX-2, thereby reducing the production of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and cancer progression.[1][3]

Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor.[4] It has been extensively studied for its anti-inflammatory and anti-cancer properties.[1][2] In cell culture models, celecoxib has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[5][6][7] These effects are mediated through both COX-2 dependent and independent mechanisms.[1][6] The primary COX-2 dependent mechanism involves the inhibition of PGE2 synthesis.[3][8] COX-2 independent mechanisms may involve the modulation of other signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[1][5]

These application notes provide detailed protocols for the use of celecoxib in cell culture experiments to investigate its biological effects.

Data Presentation

Table 1: IC50 Values of Celecoxib in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of celecoxib in different human cancer cell lines as determined by cell viability assays (e.g., MTT or WST-1 assay) after 48 to 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 50 - 100 | [9] |

| H460 | Non-small cell lung cancer | 50 - 100 | [9] |

| HNE1 | Nasopharyngeal carcinoma | 32.86 | [10] |

| CNE1-LMP1 | Nasopharyngeal carcinoma | 61.31 | [10] |

| HeLa | Cervical cancer | 37.2 | [11] |

| HCT116 | Colon cancer | Intermediate Sensitivity | [11] |

| HepG2 | Liver cancer | Intermediate Sensitivity | [11] |

| MCF-7 | Breast cancer | Intermediate Sensitivity | [11] |

| U251 | Glioblastoma | 11.7 | [11] |

| KB | Oral squamous carcinoma | ~25 | [12] |

| Saos-2 | Osteosarcoma | ~25 | [12] |

| 1321N | Astrocytoma | ~25 | [12] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the type of viability assay used.

Table 2: Effect of Celecoxib on Prostaglandin E2 (PGE2) Production

Celecoxib's primary mechanism of action is the inhibition of COX-2, leading to a reduction in PGE2 production.

| Cell Line/System | Treatment | Effect on PGE2 Production | Reference |

| Alveolar Macrophages (from smokers) | Oral celecoxib (in vivo) | 69% inhibition of A23187-induced PGE2 | [13] |

| Alveolar Macrophages (from smokers) | SC58236 (800 ng/ml, 24h, in vitro) | 82% reduction in basal PGE2, 75% inhibition of LPS-induced PGE2 | [13] |

| A549 (NSCLC) | Plasma from celecoxib-treated subjects | Complete abrogation of IL-1β-induced PGE2 | [13] |

| Tca8113 (Tongue carcinoma) | Celecoxib | Significant down-regulation | [8] |

| Ovarian cancer cells | Celecoxib | Dose-dependent decrease | [14] |

Experimental Protocols

General Guidelines for Cell Culture Experiments with Celecoxib

-

Reagent Preparation : Prepare a stock solution of celecoxib in dimethyl sulfoxide (DMSO).[10] For example, a 25 mM stock solution can be prepared.[4] Store the stock solution at -20°C. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[15]

-

Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or larger flasks for protein or RNA analysis) at a density that allows for logarithmic growth during the experiment.[14][16] Allow the cells to attach and resume growth for 24 hours before treatment.[17]

-

Treatment : Dilute the celecoxib stock solution to the desired final concentrations in fresh, complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing celecoxib or the vehicle control (medium with the same concentration of DMSO as the highest celecoxib concentration).[17]

-

Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[14][15]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of celecoxib on cell proliferation and viability.[12][16]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Celecoxib stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]

-

Prepare serial dilutions of celecoxib in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of celecoxib or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[16]

-

After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[16]

-

Incubate the plate for 1.5 hours at 37°C to allow the formation of formazan crystals.[16]

-

Carefully remove the MTT solution.

-

Add 130 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Shake the plate on an orbital shaker for 15 minutes at 37°C.[16]

-

Measure the absorbance at 492 nm using a microplate reader.[16]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for COX-2 Expression

This protocol is used to determine the effect of celecoxib on the protein expression levels of COX-2.[18][19]

Materials:

-

Cells of interest

-

6-well plates or 100-mm dishes

-

Celecoxib stock solution (in DMSO)

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against COX-2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates or 100-mm dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of celecoxib for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli buffer.[18]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.[18]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Protocol 3: Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol is used to quantify the amount of PGE2 secreted by cells into the culture medium following treatment with celecoxib.

Materials:

-

Cells of interest

-

Culture plates

-

Celecoxib stock solution (in DMSO)

-

Complete cell culture medium

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Seed cells and treat them with celecoxib as described in the general guidelines.

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

Perform the PGE2 ELISA on the collected supernatant according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of PGE2 based on a standard curve.

Mandatory Visualization

Caption: Signaling pathways modulated by Celecoxib.

Caption: General experimental workflow for studying Celecoxib in cell culture.

References

- 1. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]

- 3. Cytobiological Alterations Induced by Celecoxib as an Anticancer Agent for Breast and Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]

- 5. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 9. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. journal.waocp.org [journal.waocp.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vivo Use of Cox-2 Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data or established protocols for a compound designated "Cox-2-IN-19". The following application notes and protocols are therefore based on established methodologies for other well-characterized, selective Cox-2 inhibitors (e.g., Celecoxib, Etoricoxib) used in murine models of inflammation and cancer. Researchers must independently validate and optimize these protocols for their specific Cox-2 inhibitor of interest.

Introduction to Cox-2 Inhibition in In Vivo Mouse Models

Cyclooxygenase-2 (Cox-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] Its expression is often upregulated in inflamed tissues and various types of tumors.[3][4] Consequently, selective inhibition of Cox-2 is a key therapeutic strategy for managing inflammation and has shown promise in cancer chemoprevention and treatment.[3][5] In vivo mouse models are crucial for evaluating the efficacy, pharmacokinetics, and safety of novel Cox-2 inhibitors. This document provides a comprehensive guide to utilizing Cox-2 inhibitors in relevant murine models.

Data Presentation: Representative In Vivo Data for Cox-2 Inhibitors

The following tables summarize quantitative data from published studies on the in vivo use of various Cox-2 inhibitors in mouse models. This information can serve as a starting point for designing experiments with a novel Cox-2 inhibitor.

Table 1: Representative Dosages and Administration Routes of Cox-2 Inhibitors in Murine Models

| Cox-2 Inhibitor | Mouse Model | Disease/Condition | Route of Administration | Dosage Range | Dosing Frequency | Reference |

| Celecoxib | BALB/c | Mammary Cancer | Oral Gavage | 7.5 - 15 mg/kg | 5 times a week | [6] |

| Celecoxib | BALB/c | Gastric Cancer | Oral Gavage | Not specified | Daily | [5] |

| Etoricoxib | Wistar rats (model) | Absence Seizure | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Not specified | [7] |

| Sulindac | Athymic mice | Gastric Cancer | Oral Gavage | Not specified | Daily | [5] |

Table 2: Representative Efficacy Endpoints for Cox-2 Inhibitors in Murine Models

| Cox-2 Inhibitor | Mouse Model | Efficacy Endpoint | Result | Reference |

| Celecoxib | BALB/c (Mammary Cancer) | Tumor Volume Reduction | Significant reduction | [6] |

| Celecoxib | BALB/c (Mammary Cancer) | Increased Apoptosis in Tumor | Significant increase | [6] |

| Celecoxib | BALB/c (Mammary Cancer) | Decreased DNA Synthesis in Tumor | Significant decrease | [6] |

| Celecoxib | BALB/c (Gastric Cancer) | Inhibition of Tumor Growth | Notable inhibition | [5] |

| Sulindac | Athymic mice (Gastric Cancer) | Inhibition of Tumor Growth | Notable inhibition | [5] |

Experimental Protocols

Formulation and Administration of a Poorly Soluble Cox-2 Inhibitor

Given that many small molecule inhibitors have poor aqueous solubility, a suitable vehicle is critical for in vivo administration.

Objective: To prepare a formulation of a hydrophobic Cox-2 inhibitor for oral or intraperitoneal administration in mice.

Materials:

-

Cox-2 inhibitor (e.g., "this compound")

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG-400)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG-400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG-400, 5% Tween 80, and 45% saline.

-

Dissolving the Inhibitor:

-

Weigh the required amount of the Cox-2 inhibitor.

-

In a sterile microcentrifuge tube, dissolve the inhibitor in the required volume of DMSO first. Vortex thoroughly.

-

Add the PEG-400 and vortex until the solution is clear. Gentle warming or sonication may aid dissolution.

-

Add the Tween 80 and vortex to mix.

-

Finally, add the sterile saline or PBS to the desired final volume and vortex thoroughly. The final solution should be clear.

-

-

Administration:

-

Oral Gavage (PO): Use a 20-22 gauge gavage needle. The maximum volume for oral administration in mice is typically 10 mL/kg.[8][9]

-

Intraperitoneal Injection (i.p.): Use a 25-27 gauge needle. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. The maximum volume for i.p. injection is typically 10 mL/kg.[8]

-

-

Control Group: The vehicle alone should be administered to a control group of mice to account for any effects of the vehicle itself.[10]

In Vivo Efficacy Study in a Murine Inflammation Model (Carrageenan-Induced Paw Edema)

This model is widely used to assess the anti-inflammatory activity of novel compounds.[11]

Objective: To evaluate the anti-inflammatory effect of a Cox-2 inhibitor in a mouse model of acute inflammation.

Materials:

-

Cox-2 inhibitor formulated as described in Protocol 3.1.

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old

Protocol:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into groups (n=6-10 per group):

-

Vehicle control

-

Cox-2 inhibitor (at least 2-3 different doses)

-

Positive control (e.g., a known NSAID like Indomethacin)

-

-

Drug Administration: Administer the vehicle, Cox-2 inhibitor, or positive control (e.g., via oral gavage or i.p. injection) 30-60 minutes before inducing inflammation.

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of paw edema inhibition for each treated group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

In Vivo Efficacy Study in a Murine Cancer Model (Xenograft)

This protocol describes a general workflow for testing a Cox-2 inhibitor in a subcutaneous tumor xenograft model.

Objective: To assess the anti-tumor efficacy of a Cox-2 inhibitor in a mouse xenograft model.

Materials:

-

Cox-2 inhibitor formulated as described in Protocol 3.1.

-

Cancer cell line known to express Cox-2 (e.g., human colon or lung cancer cells).

-

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

-

Matrigel (optional)

-

Digital calipers

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment groups (vehicle control and Cox-2 inhibitor).

-

Administer the treatment as per the desired dosing schedule (e.g., daily oral gavage).

-

-

Endpoint:

-

Continue treatment and tumor monitoring for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the final tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualization of Pathways and Workflows

Cox-2 Signaling Pathway in Inflammation and Cancer

Caption: Simplified Cox-2 signaling pathway in inflammation and cancer.

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for in vivo efficacy studies in mice.

Logical Relationship of Experimental Groups

Caption: Logical relationship of experimental groups for in vivo studies.

References

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 10. researchgate.net [researchgate.net]

- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel COX-2 Inhibitor in Animal Studies

Disclaimer: Information regarding a specific molecule designated "Cox-2-IN-19" is not available in the public domain or scientific literature based on the conducted search. The following application notes and protocols are provided as a comprehensive template for researchers and scientists working with a novel or representative selective COX-2 inhibitor, hereafter referred to as "Compound X," in pre-clinical animal studies. The data presented are illustrative and should be adapted based on the specific properties of the compound under investigation.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammation and pain by catalyzing the synthesis of prostaglandins.[1][2][3] Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[1][3][4] These notes provide essential protocols and data presentation formats for the in vivo evaluation of "Compound X," a novel selective COX-2 inhibitor.

Data Presentation: In Vivo Studies

Quantitative data from in vivo efficacy, pharmacokinetic, and toxicology studies should be summarized for clear comparison. The following tables provide a template for such data.

Table 1: Summary of In Vivo Efficacy in a Rat Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Mean Paw Edema Inhibition (%) at 4h |

| Vehicle Control | - | Oral (p.o.) | Single Dose | 0% |

| Compound X | 1 | Oral (p.o.) | Single Dose | 35% |

| Compound X | 5 | Oral (p.o.) | Single Dose | 68% |

| Compound X | 10 | Oral (p.o.) | Single Dose | 85% |

| Celecoxib | 10 | Oral (p.o.) | Single Dose | 82% |

Table 2: Pharmacokinetic Profile of Compound X in Sprague-Dawley Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Tmax (h) | 1.5 ± 0.5 | N/A |

| Cmax (ng/mL) | 1250 ± 210 | 2500 ± 350 |

| AUC (0-inf) (ng·h/mL) | 7500 ± 980 | 3000 ± 450 |

| t½ (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |

| Bioavailability (%) | 83% | N/A |

Table 3: Summary of a 28-Day Repeated Dose Toxicity Study in Mice

| Species | Dose (mg/kg/day) | Route of Administration | Key Observations | No-Observed-Adverse-Effect-Level (NOAEL) |

| ICR Mice | 10 | Oral (p.o.) | No adverse effects observed. | 100 mg/kg/day |

| ICR Mice | 50 | Oral (p.o.) | No adverse effects observed. | |

| ICR Mice | 100 | Oral (p.o.) | No adverse effects observed. | |

| ICR Mice | 200 | Oral (p.o.) | Mild gastrointestinal irritation in 1/10 animals. |

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.

a. Animals:

-

Male Sprague-Dawley rats (180-220 g).

-

Animals are to be housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Acclimatize animals for at least 7 days before the experiment.

b. Materials:

-

Compound X

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)

-

Positive Control: Celecoxib (10 mg/kg)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

P plethysmometer or digital calipers

c. Protocol:

-

Fast animals overnight prior to dosing, with water available.

-

Randomly assign animals to treatment groups (n=8-10 per group).

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer Compound X (e.g., 1, 5, 10 mg/kg), vehicle, or Celecoxib (10 mg/kg) via oral gavage.

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

d. Statistical Analysis:

-

Data should be expressed as mean ± SEM.

-

Statistical significance can be determined using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison against the control group. A p-value < 0.05 is typically considered significant.

Visualizations

Signaling Pathway

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Experimental Workflow

Caption: Workflow for the rat paw edema anti-inflammatory assay.

References

- 1. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

- 3. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Cox-2-IN-19 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, solubility, and stability of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-19, in dimethyl sulfoxide (DMSO). These guidelines are intended to ensure the accurate and reproducible use of this compound in a research setting.

Introduction to this compound

This compound (also referred to as Compound 24 in some literature) is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain pathways.[1][2] Its selective nature makes it a valuable tool for research into the specific roles of COX-2 in various physiological and pathological processes. As with many small molecule inhibitors, DMSO is a common solvent for preparing stock solutions of this compound for use in in-vitro assays. Understanding its solubility and stability in DMSO is critical for generating reliable experimental results.

Solubility of this compound in DMSO

Currently, specific quantitative solubility data for this compound in DMSO (e.g., mg/mL or mM) is not extensively reported in publicly available literature. Therefore, it is recommended that researchers determine the solubility empirically for their specific lot of the compound and experimental conditions. The following table can be used to record experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in DMSO

| Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Maximum Soluble Concentration (mM) | Observations |

| 25 (Room Temp.) | User-determined value | User-determined value | e.g., Clear solution, precipitation observed |

| 37 | User-determined value | User-determined value | e.g., Clear solution, precipitation observed |

| Other | User-determined value | User-determined value | e.g., Clear solution, precipitation observed |

Stability of this compound in DMSO

The stability of this compound in DMSO is crucial for the integrity of stock solutions and the accuracy of experimental results. As a general guideline for many research compounds, stock solutions in DMSO should be stored at low temperatures to minimize degradation.

Recommended Storage:

-

Short-term (≤ 1 month): Store at -20°C.

-

Long-term (≤ 6 months): Store at -80°C.

It is strongly advised to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. The following table can be used to document stability studies.

Table 2: Stability of this compound in DMSO Solution

| Storage Temperature (°C) | Time Point | Purity (%) by HPLC | Observations |

| Room Temperature | 0 h | User-determined value | e.g., Initial purity |

| 24 h | User-determined value | e.g., Color change, precipitation | |

| 48 h | User-determined value | ||

| 4°C | 0 d | User-determined value | |

| 7 d | User-determined value | ||

| 14 d | User-determined value | ||

| -20°C | 0 mo | User-determined value | |

| 1 mo | User-determined value | ||

| 3 mo | User-determined value | ||

| -80°C | 0 mo | User-determined value | |

| 3 mo | User-determined value | ||

| 6 mo | User-determined value |

Experimental Protocols

The following are detailed protocols for determining the solubility and assessing the stability of this compound in DMSO.

Protocol for Determining the Kinetic Solubility of this compound in DMSO

This protocol outlines a method to determine the kinetic solubility of this compound, which is a common practice in early drug discovery.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

-

Microcentrifuge tubes

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Accurately weigh a known amount of this compound powder (e.g., 10 mg).

-

Dissolve the powder in a precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Vortex thoroughly to ensure complete dissolution. Visually inspect for any undissolved particles.

-

-

Serial Dilution in PBS:

-

Prepare a series of dilutions of the DMSO stock solution into PBS (pH 7.4) in microcentrifuge tubes. A typical final DMSO concentration in assays is kept below 0.5-1% to avoid solvent effects on biological systems.

-

For example, add 2 µL of the 100 mM stock to 198 µL of PBS to get a 1 mM solution.

-

-

Equilibration and Observation:

-

Incubate the diluted solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble at that concentration.

-

After incubation, visually inspect each tube for the presence of a precipitate.

-

-

Separation of Soluble Fraction:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitated compound.

-

-

Quantification of Soluble Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC with a standard curve.

-

-

Data Analysis:

-